molecular formula C19H23IN2O3S B4738940 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide

N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide

Cat. No. B4738940
M. Wt: 486.4 g/mol
InChI Key: POZCIUKAZWKAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide, commonly known as DPA-714, is a small molecule radioligand used in positron emission tomography (PET) imaging. DPA-714 is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. The TSPO is involved in many cellular processes, including apoptosis, inflammation, and steroidogenesis. The expression of TSPO is increased in many pathological conditions, such as neurodegenerative diseases, cancer, and inflammation. Therefore, DPA-714 PET imaging can be used to detect and monitor the progression of these diseases.

Mechanism of Action

DPA-714 binds to the TSPO with high affinity and specificity. The TSPO is involved in the transport of cholesterol into the mitochondria for steroidogenesis and the regulation of apoptosis and inflammation. The binding of DPA-714 to the TSPO can modulate these processes, leading to changes in cellular function and metabolism. The exact mechanism of action of DPA-714 is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging can provide information on the expression and distribution of TSPO in various tissues and organs. TSPO expression is increased in many pathological conditions, such as neurodegenerative diseases, cancer, and inflammation. Therefore, DPA-714 this compound imaging can be used to detect and monitor the progression of these diseases. In addition, DPA-714 this compound imaging can be used to investigate the effect of environmental toxins on TSPO expression in animal models.

Advantages and Limitations for Lab Experiments

DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has several advantages over other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT). DPA-714 this compound imaging has higher sensitivity and specificity for detecting TSPO expression in vivo. DPA-714 this compound imaging can also provide quantitative information on TSPO expression, which can be used to monitor disease progression and response to treatment. However, DPA-714 this compound imaging has some limitations, such as the need for a cyclotron to produce the radioligand and the short half-life of the radioligand, which limits the imaging time.

Future Directions

There are several future directions for DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging research. One direction is to investigate the role of TSPO in other diseases, such as diabetes, cardiovascular disease, and infectious diseases. Another direction is to develop new TSPO ligands with higher affinity and specificity for imaging and therapy. In addition, the development of new this compound imaging technologies, such as time-of-flight this compound and total-body this compound, can improve the sensitivity and specificity of DPA-714 this compound imaging. Finally, the combination of DPA-714 this compound imaging with other imaging modalities, such as MRI and CT, can provide complementary information on disease progression and response to treatment.

Scientific Research Applications

DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has been extensively used in preclinical and clinical studies to investigate the role of TSPO in various diseases. For example, DPA-714 this compound imaging has been used to study the progression of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. DPA-714 this compound imaging has also been used to monitor the response to treatment in cancer patients. In addition, DPA-714 this compound imaging has been used to investigate the effect of environmental toxins on TSPO expression in animal models.

properties

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23IN2O3S/c1-3-13-22(14-4-2)26(24,25)16-11-9-15(10-12-16)21-19(23)17-7-5-6-8-18(17)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZCIUKAZWKAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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